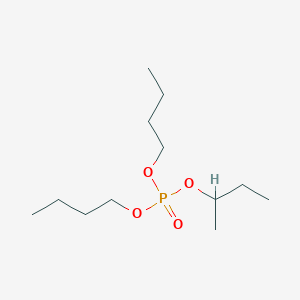![molecular formula C15H34O4Si B12582957 Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol CAS No. 602261-76-7](/img/structure/B12582957.png)
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol is an organic compound with the molecular formula C14H32O4Si It is a derivative of acetic acid and contains a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dichloromethane. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- React 6-heptanol with tert-butyl(dimethyl)silyl chloride in the presence of imidazole.
- Solvent: Dichloromethane.
- Temperature: Room temperature.
- Product: 6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol.
-
Esterification
- React the protected alcohol with acetic anhydride in the presence of a catalyst such as pyridine.
- Solvent: Dichloromethane.
- Temperature: Room temperature.
- Product: this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar steps as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) in THF (tetrahydrofuran).
Major Products Formed
Oxidation: Formation of 6-[tert-butyl(dimethyl)silyl]oxyheptan-1-one.
Reduction: Formation of 6-[tert-butyl(dimethyl)silyl]oxyheptanol.
Substitution: Formation of 6-heptanol after removal of the silyl protecting group.
Aplicaciones Científicas De Investigación
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.
Biology: Utilized in the synthesis of biologically active molecules and natural products.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl groups from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under mild conditions using reagents like TBAF.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride: Another silyl protecting group with different steric and electronic properties.
tert-Butyl acetate: An ester with similar structural features but different reactivity.
Uniqueness
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol is unique due to its specific combination of acetic acid and tert-butyl(dimethyl)silyl groups, which provide both protection and reactivity in synthetic applications. Its stability and ease of removal make it a valuable tool in organic synthesis.
Propiedades
Número CAS |
602261-76-7 |
|---|---|
Fórmula molecular |
C15H34O4Si |
Peso molecular |
306.51 g/mol |
Nombre IUPAC |
acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol |
InChI |
InChI=1S/C13H30O2Si.C2H4O2/c1-12(10-8-7-9-11-14)15-16(5,6)13(2,3)4;1-2(3)4/h12,14H,7-11H2,1-6H3;1H3,(H,3,4) |
Clave InChI |
IWPFBAWPUMUXPE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCO)O[Si](C)(C)C(C)(C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12582877.png)
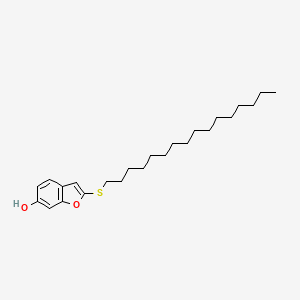

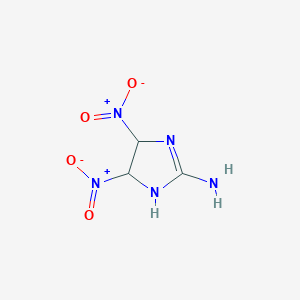
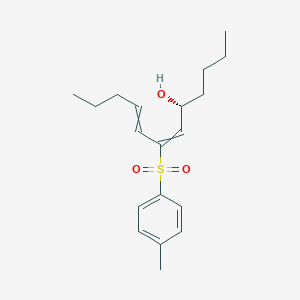
![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)


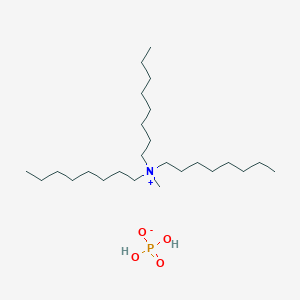
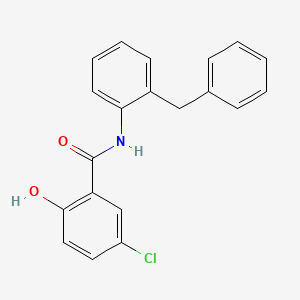
![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12582929.png)
![1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl-](/img/structure/B12582946.png)

